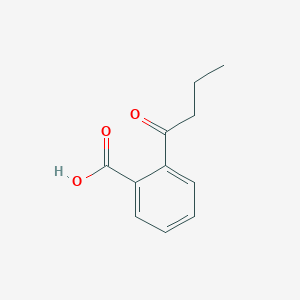

2-Butanoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-5-10(12)8-6-3-4-7-9(8)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUHAUVCDQLYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613079 | |

| Record name | 2-Butanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19666-03-6 | |

| Record name | 2-Butanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparation

Strategies for the Construction of the 2-Butanoylbenzoic Acid Framework

The construction of the this compound molecule, which features a butanoyl group at the ortho position to a carboxylic acid on a benzene (B151609) ring, presents unique synthetic challenges. The primary difficulty lies in controlling the regioselectivity of the acylation reaction on the substituted benzene ring.

Multi-Step Synthesis Approaches and Regioselectivity Considerations

Multi-step synthesis is a common strategy for preparing complex organic molecules from simpler starting materials. nih.gov In the context of this compound, a primary route involves the Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. pressbooks.pub However, directing the incoming butanoyl group to the ortho position of a benzoic acid derivative is challenging due to the electronic and steric properties of the carboxyl group.

The carboxylic acid group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. Therefore, direct Friedel-Crafts acylation of benzoic acid with butanoyl chloride would predominantly yield the meta-substituted product. To achieve the desired ortho-substitution, a multi-step strategy is necessary. One plausible approach begins with a starting material that favors ortho-acylation or can be converted to the desired product through subsequent steps. For instance, starting with a protected phenol (B47542) or aniline (B41778) derivative could direct acylation to the ortho position, followed by transformation of the directing group into a carboxylic acid.

Another strategy involves the aroylation of a suitable substrate with phthalic anhydride (B1165640), which can lead to the formation of an o-aroylbenzoic acid derivative. uwindsor.ca While this method is effective for certain aromatic compounds, the specific application to generate this compound would depend on the availability of a suitable precursor to introduce the butyl group.

The regioselectivity of Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the catalyst, the solvent, and the reaction temperature. chemistrysteps.combeilstein-journals.org In the case of substituted benzenes, the directing effects of the existing substituents play a crucial role. For benzoic acid, the deactivating nature of the carboxyl group makes the aromatic ring less reactive towards electrophilic attack and directs incoming electrophiles to the meta position. unlp.edu.ar Overcoming this inherent regioselectivity is a key challenge in the synthesis of this compound.

| Factor | Influence on Friedel-Crafts Acylation | Relevance to this compound Synthesis |

| Substrate | The electronic nature of substituents on the aromatic ring dictates reactivity and regioselectivity. Electron-donating groups activate the ring and direct ortho/para, while electron-withdrawing groups deactivate and direct meta. | The carboxylic acid group on benzoic acid is deactivating and meta-directing, making direct ortho-acylation difficult. |

| Catalyst | Lewis acids like AlCl₃ or FeCl₃ are commonly used to activate the acylating agent. nih.gov The choice and amount of catalyst can affect the reaction's outcome. | A stoichiometric amount of catalyst is often required as it complexes with both the reactant and the product. researchgate.net |

| Solvent | The polarity of the solvent can influence the reaction rate and selectivity. chemistrysteps.com | Solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often employed. chemistrysteps.com |

| Temperature | Reaction temperature can impact the rate of reaction and the stability of intermediates. chemistrysteps.com | Optimization of temperature is crucial to balance reaction rate and minimize side reactions. |

Modern Catalytic Methods in Butanoylbenzoic Acid Synthesis (e.g., Palladium-Catalyzed Couplings)

Modern organic synthesis has seen the emergence of powerful catalytic methods, particularly those employing transition metals like palladium. rsc.orgacs.org Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization offer alternative routes to ortho-substituted benzoic acids that can overcome the limitations of classical Friedel-Crafts chemistry. rsc.orgnih.gov

One such approach is the palladium-catalyzed ortho-acylation of benzoic acids. rsc.org Research has demonstrated the feasibility of direct ortho-acylation of benzoic acids using α-oxocarboxylic acids as the acylating source. acs.org This method represents a significant advance as it allows for the direct introduction of an acyl group at the C-H bond ortho to the carboxylic acid, a transformation that is challenging to achieve through traditional methods. For the synthesis of this compound, this would conceptually involve the reaction of benzoic acid with an appropriate α-oxo-hexanoic acid derivative in the presence of a palladium catalyst.

Another relevant palladium-catalyzed method is the ortho-arylation of benzoic acids, which has been extensively studied. rsc.orgresearchgate.net While not a direct acylation, this methodology could be adapted in a multi-step sequence. For instance, an ortho-halo-benzoic acid could be coupled with a suitable organometallic reagent containing the butanoyl precursor, followed by its conversion to the ketone.

The general mechanism for palladium-catalyzed ortho-C-H functionalization of benzoic acids often involves the formation of a palladacycle intermediate, where the palladium coordinates to the carboxylate, facilitating the activation of the ortho-C-H bond. rsc.org

| Catalytic Method | Description | Potential Application for this compound |

| Pd-catalyzed ortho-acylation | Direct acylation of the ortho C-H bond of benzoic acids using α-oxocarboxylic acids as the acyl source. acs.org | Reaction of benzoic acid with a suitable α-oxo-hexanoic acid derivative. |

| Pd-catalyzed ortho-arylation | Coupling of benzoic acids with aryl halides or their equivalents to form ortho-arylated benzoic acids. rsc.org | A multi-step approach involving coupling with a precursor to the butanoyl group. |

| Pd-catalyzed carbonylation | Introduction of a carbonyl group using carbon monoxide. pressbooks.pubnih.gov | Could be part of a convergent synthesis strategy. |

Implementation of Protecting Group Strategies in Synthetic Pathways

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions. pressbooks.pub In the synthesis of this compound, both the carboxylic acid and the ketone functionalities may require protection depending on the specific reaction conditions employed in the synthetic route.

The carboxylic acid group can be protected as an ester, such as a methyl or ethyl ester. oup.com Esterification is a straightforward reaction, and the ester group is generally stable under neutral and weakly acidic or basic conditions. This protection would be necessary if a reaction step involves a strong nucleophile or a base that would otherwise react with the acidic proton of the carboxylic acid. The ester can be later hydrolyzed back to the carboxylic acid under acidic or basic conditions.

The ketone group can be protected as an acetal (B89532) or a ketal, typically by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. chemistrysteps.comlibretexts.org Cyclic acetals are stable to a wide range of reagents, including strong bases and nucleophiles, which are often used in organic synthesis. chemistrysteps.compressbooks.pub The acetal protecting group can be readily removed by treatment with aqueous acid. pressbooks.pub

A hypothetical synthetic sequence for this compound could involve the protection of the carboxylic acid as an ester, followed by a directed ortho-metalation and subsequent reaction with a butanoyl electrophile. Alternatively, if a synthetic route involves a step where the ketone is more reactive than desired, it could be protected as a ketal while other transformations are carried out on the molecule.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Carboxylic Acid | Methyl or Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Acid or base-catalyzed hydrolysis |

| Ketone | Acetal/Ketal (e.g., from ethylene glycol) | Diol, acid catalyst | Aqueous acid |

Stereoselective and Enantioselective Synthesis (if applicable to chiral derivatives)

While this compound itself is achiral, the synthesis of its chiral derivatives, where a stereocenter is introduced, would require stereoselective or enantioselective methods. Asymmetric synthesis is a field of organic chemistry focused on the preparation of chiral compounds in an enantiomerically pure or enriched form. uwindsor.ca

If a chiral center were to be introduced, for example, at the α-position of the butanoyl group, an asymmetric aldol (B89426) reaction or an asymmetric alkylation could be employed. The Evans aldol reaction, for instance, is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which could then be further manipulated to form the desired chiral ketone. york.ac.uk

Catalytic asymmetric synthesis offers an efficient way to produce chiral molecules. researchgate.net For the synthesis of chiral keto-acids, methods involving the asymmetric hydrogenation of γ- or δ-ketoacids using chiral iridium or nickel catalysts have been developed. nih.gov Although not directly applied to this compound derivatives, these approaches demonstrate the potential for creating chiral centers within similar molecular frameworks.

The synthesis of chiral 3-aryl-isobenzofuranones, which are structurally related to derivatives of 2-aroylbenzoic acids, has been achieved through the ruthenium-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. researchgate.net This highlights the potential of using chiral catalysts to control the stereochemistry in the synthesis of complex benzoic acid derivatives.

Novel Precursor Transformations and Mechanistic Insights into Formation Reactions

The classical approach to forming the this compound framework is the Friedel-Crafts acylation. The mechanism involves the generation of a highly electrophilic acylium ion from butanoyl chloride and a Lewis acid catalyst, such as aluminum chloride. researchgate.net This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction. nih.gov The regiochemical outcome is governed by the directing effect of the substituent already present on the ring. For benzoic acid, the deactivating and meta-directing nature of the carboxyl group makes direct ortho-acylation unfavorable. unlp.edu.ar

Recent advances have explored novel precursor transformations that can lead to ortho-acylated benzoic acids. As mentioned, the palladium-catalyzed decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids provides a direct route to 2-acylbenzoic acids. acs.org The proposed mechanism involves a carboxylate-directed C-H activation to form a five-membered palladacycle. This intermediate then reacts with the α-oxocarboxylic acid, which undergoes decarboxylation to generate an acyl palladium species, followed by reductive elimination to yield the final product. nih.govacs.org

Biocatalytic Friedel-Crafts acylation, using enzymes like acyltransferases, has also emerged as a green alternative to traditional chemical methods. figshare.comorganic-chemistry.org These enzymes can exhibit high chemo- and regioselectivity, potentially offering a route to ortho-acylated products under mild conditions. figshare.com

Optimization of Synthetic Yields and Scalability in Academic Laboratory Settings

Optimizing the synthetic yield and ensuring the scalability of a reaction are crucial aspects of chemical synthesis. For the synthesis of this compound, particularly via Friedel-Crafts acylation, several parameters can be adjusted to improve the outcome. chemistrysteps.comoup.com

The choice of catalyst, solvent, temperature, and reaction time are all critical variables. chemistrysteps.comunlp.edu.ar For instance, using an excess of the acylating agent can help drive the reaction to completion. chemistrysteps.com The catalyst-to-substrate ratio should be optimized to ensure efficient catalysis while minimizing waste and cost. chemistrysteps.com The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in some Friedel-Crafts acylations. chemistrysteps.com

The scalability of a reaction from a small, exploratory scale to a larger, preparative scale in an academic laboratory requires careful consideration of factors such as heat transfer, mixing, and the safe handling of reagents. researchgate.net For exothermic reactions like Friedel-Crafts acylation, maintaining adequate temperature control is essential to prevent runaway reactions and the formation of byproducts. The use of reaction calorimeters can provide valuable data for understanding the reaction's thermal profile and ensuring safe scale-up. researchgate.net

In the context of modern catalytic methods, such as palladium-catalyzed reactions, optimization would involve screening different ligands, bases, and solvents to find the conditions that give the highest yield and selectivity. The catalyst loading is also a key parameter to optimize, aiming for the lowest possible amount of the expensive metal catalyst without compromising the reaction efficiency.

| Parameter | Optimization Strategy | Impact on Yield and Scalability |

| Catalyst | Screening different Lewis acids or transition metal catalysts and optimizing loading. | Can significantly improve reaction rate and selectivity. Lowering catalyst loading improves cost-effectiveness on a larger scale. |

| Solvent | Choosing a solvent that provides good solubility for reactants and is suitable for the reaction temperature. | Can affect reaction rate, selectivity, and ease of product isolation. |

| Temperature | Optimizing the reaction temperature to balance reaction rate and minimize side reactions. | Higher temperatures can increase reaction rate but may lead to decomposition or side products. |

| Reactant Ratio | Using an excess of one reactant to drive the reaction to completion. | Can increase the yield of the desired product. |

| Mixing | Ensuring efficient mixing, especially in heterogeneous reactions or during scale-up. | Crucial for maintaining consistent reaction conditions and preventing localized overheating. |

Chemical Reactivity, Mechanism Elucidation, and Derivatization

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary center for reactions such as esterification, amidation, and anhydride (B1165640) formation, as well as acid-base chemistry.

Esterification: 2-Butanoylbenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org The reaction is reversible and typically requires heating. libretexts.org For instance, the reaction with methanol (B129727) would yield methyl 2-butanoylbenzoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester. libretexts.org

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction is often difficult and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with an amine to form the corresponding amide. researchgate.netpressbooks.pub Various modern catalytic methods have also been developed to facilitate direct amidation, often employing boron or zirconium-based catalysts to avoid the need for stoichiometric activating agents. catalyticamidation.infoucl.ac.uk

Anhydride Formation: Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. A common method involves the reaction of the corresponding acid chloride with a carboxylate salt. pressbooks.pub Dehydration reactions of two carboxylic acid molecules can also produce anhydrides, though this often requires high temperatures. collegedunia.com

Table 1: Examples of Carboxylic Acid Moiety Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., Ammonia), Coupling Agent or conversion to Acid Chloride | Amide |

| Anhydride Formation | Acid Chloride, Carboxylate | Acid Anhydride |

As a carboxylic acid, this compound can donate a proton (H⁺) to a base. The strength of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). byjus.com A lower pKa value indicates a stronger acid. byjus.com For benzoic acid, the pKa in water is approximately 4.20. byjus.com The butanoyl substituent at the ortho position can influence this acidity. The carboxylic acid moiety of 2-aroylbenzoic acids generally has a pKa in the range of 3-4, which allows for salt formation under basic conditions. vulcanchem.com This equilibrium is fundamental to many of its reactions and influences its solubility in aqueous solutions. vulcanchem.commsu.edu

Transformations of the Butanoyl (Ketone) Functional Group

The ketone group in the butanoyl side chain offers another site for a variety of chemical transformations, most notably nucleophilic addition and reactions involving the adjacent alpha-carbons.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This type of reaction, known as nucleophilic addition, results in the breaking of the carbon-oxygen π-bond and the formation of a new single bond to the nucleophile. wikipedia.orgmasterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides. For example, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol after an aqueous workup.

Table 2: Common Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Reagent Example | Product Type (after workup) |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

The carbon atoms adjacent to the ketone carbonyl group (alpha-carbons) have acidic protons. In the presence of a suitable base, a proton can be removed to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.comcolorado.edu This enolate is a powerful nucleophile and can participate in a variety of reactions.

Alpha-Substitution: The enolate can react with electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the alpha-position. This is known as the alkylation of enolates. masterorganicchemistry.com

Condensation Reactions: Enolates can also react with other carbonyl compounds in what is known as an aldol (B89426) reaction. libretexts.org In a mixed aldol condensation, the enolate of this compound could react with another aldehyde or ketone. libretexts.org If the reaction occurs within the same molecule, it is termed an intramolecular aldol reaction, which can lead to the formation of cyclic products. libretexts.org

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of this substitution is directed by the existing substituents: the carboxylic acid group (-COOH) and the butanoyl group (-C(O)CH₂CH₂CH₃).

Both the carboxylic acid and the ketone are deactivating, meta-directing groups. libretexts.org This is because they are electron-withdrawing groups, which pull electron density away from the benzene ring, making it less reactive towards electrophiles. wikipedia.orglibretexts.org They direct incoming electrophiles to the meta position (carbon-3 and carbon-5 relative to their own positions).

Given that the two substituents are ortho to each other on the ring, their directing effects are reinforcing. msu.edu The positions meta to the carboxylic acid group are also ortho and para to the butanoyl group, and the positions meta to the butanoyl group are also ortho and para to the carboxylic acid group. Therefore, electrophilic substitution will predominantly occur at the positions meta to both groups.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| Carboxylic Acid (-COOH) | Electron-withdrawing, Deactivating | Meta |

| Butanoyl (-C(O)R) | Electron-withdrawing, Deactivating | Meta |

Intramolecular Cyclization and Rearrangement Processes

2-Acylbenzoic acids, including this compound, exhibit a notable characteristic: the capacity for ring-chain tautomerism. In solution, the open-chain keto-acid form exists in equilibrium with its cyclic isomer, a 3-hydroxy-3-alkylisobenzofuran-1(3H)-one (also known as a 3-hydroxyphthalide). acs.org This intramolecular cyclization is a spontaneous process where the carboxylic acid's hydroxyl group nucleophilically attacks the ketone's carbonyl carbon.

This equilibrium is the gateway to further transformations. For instance, under acidic or basic conditions, the cyclic tautomer can undergo dehydration. The reaction of 2-acetylbenzoic acid, a close analog, with amines can lead to the formation of 3-methyleneisoindolin-1-ones, which are cyclic tertiary enamides. acadiau.caresearchgate.net This transformation proceeds through the cyclic intermediate, followed by condensation with the amine and subsequent elimination of water.

More complex cascade reactions can be initiated from this core reactivity. Under basic conditions (e.g., Na₂CO₃), 2-acylbenzoic acids can react with compounds like isatoic anhydrides to form isobenzofuranone derivatives. mdpi.comnih.gov Conversely, acid catalysis (e.g., p-toluenesulfonic acid) can steer the reaction toward a different pathway, promoting sequential intramolecular rearrangement, nucleophilic addition, and further cyclization to yield more complex fused heterocyclic systems like isoindolobenzoxazinones. mdpi.comnih.gov These processes highlight how the initial intramolecular cyclization is a pivotal step leading to significant molecular rearrangements and the construction of diverse scaffolds.

| Process | Reactant(s) / Conditions | Product Type | Description |

| Ring-Chain Tautomerism | Solution (equilibrium) | 3-Hydroxy-3-propylisobenzofuran-1(3H)-one | Spontaneous intramolecular nucleophilic attack of the carboxyl group on the keto group. acs.org |

| Dehydration-Cyclization | Amines, coupling agents | 3-Propylideneisoindolin-1-one | Formation of the cyclic tautomer followed by condensation with an amine and elimination of water. acadiau.caresearchgate.net |

| Base-Steered Cascade | Isatoic anhydride, Na₂CO₃ | Isobenzofuranone derivatives | A cascade process involving the cyclization of the 2-acylbenzoic acid and subsequent reaction. mdpi.comnih.gov |

| Acid-Steered Rearrangement | Isatoic anhydride, TsOH | Isoindolobenzoxazinones | An acid-catalyzed pathway involving rearrangement and further cyclization of the initial product. mdpi.comnih.gov |

Strategies for Functional Group Diversification and Advanced Derivatization

The dual functionality of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile synthon for creating a wide array of more complex molecules. researchgate.net

The core structure of this compound can be systematically modified to produce a library of analogs. These modifications can target the butanoyl side chain, the carboxylic acid, or the aromatic ring. For example, selective reduction of the ketone group would yield a secondary alcohol, while esterification or amidation of the carboxylic acid group can introduce a variety of functional handles.

A practical strategy for generating analogs involves reacting 2-acylbenzoic acids with different primary amines or anilines. This approach has been used to synthesize a range of 3-methylene-2-arylisoindolin-1-ones, where the diversity is introduced through the choice of the aniline (B41778) component. acadiau.caresearchgate.net Similarly, reacting 2-acylbenzoic acids with hydrazines provides a direct, high-yield, and atom-economic route to phthalazinone analogs, often without the need for a catalyst or solvent. scispace.com These methods demonstrate how the inherent reactivity of the 2-acylbenzoic acid scaffold can be harnessed to create structurally diverse libraries of related compounds.

| Modification Strategy | Key Reagents | Resulting Analog Class |

| Condensation with Amines | Substituted anilines, coupling agents | N-Aryl-3-propylideneisoindolin-1-ones acadiau.caresearchgate.net |

| Condensation with Hydrazines | Substituted hydrazines | 4-Propyl-2H-phthalazin-1-ones scispace.com |

| Reaction with Diamines | Ethylene (B1197577) diamine | Imidazoisoquinolones nih.gov |

| Acid/Base-Steered Cascade | Isatoic anhydrides | Isobenzofuranones or Isoindolobenzoxazinones mdpi.comnih.gov |

The bifunctional nature of this compound is ideal for its use as a building block in the synthesis of both heterocyclic and macrocyclic systems.

Heterocycle Formation: The synthesis of fused nitrogen-containing heterocycles is a well-established application of 2-acylbenzoic acids. researchgate.net The reaction with hydrazines to form phthalazinones is a prominent example. scispace.com Similarly, reactions with 2-aminobenzamides, benzene-1,2-diamines, and 2-aminophenols can yield quinazolinones, quinoxalinones, and benzoxazinones, respectively, often using water as a green solvent. organic-chemistry.org Microwave-assisted synthesis on an ionic liquid support has also been employed for the efficient one-pot heterocyclization between 2-acylbenzoic acids and amines to form fused N-heterocycles like isoindolo[1,2-a]quinazolines. doaj.org These methods leverage the intramolecular cyclization potential of the keto-acid to construct complex polycyclic systems.

Macrocycle Formation: While direct macrocyclization of this compound is not commonly reported, its structure can be incorporated into macrocycles through strategic modifications. Dicarboxylic acids are common precursors for macrocyclization reactions. beilstein-journals.orgrsc.orgijcce.ac.ir For instance, the two carboxylic acid groups of a dicarboxylic acid can react with diols or diamines to form large lactone or lactam rings. rsc.orgijcce.ac.ir A plausible strategy would involve converting the butanoyl side chain of this compound into a second carboxylic acid-containing chain. This resulting dicarboxylic acid could then undergo macrocyclization, for example, by reacting with a polyethylene (B3416737) glycol-derived dibromide in the presence of cesium carbonate to form a macrocyclic bislactone. rsc.org Another approach involves multi-component reactions where dicarboxylic acids are used to prepare bis(β-ketoenamides), which can be further cyclized and converted into macrocyclic compounds via reactions like ring-closing metathesis. beilstein-journals.org

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, investigations into analogous systems provide significant insight into the principles governing its reaction mechanisms.

Kinetic Investigations: The rate of chemical reactions, such as intramolecular cyclization, is a key aspect of understanding reaction mechanisms. Kinetic studies on the intramolecular acyl migration of related β-1-O-acyl glucuronides have been performed using ¹H-NMR spectroscopy to monitor the concentration of species over time. nih.govtandfonline.com These studies revealed that the degradation and rearrangement of these molecules follow first-order kinetics, and rate constants and half-lives can be calculated from this data. nih.govtandfonline.com For the intramolecular Friedel-Crafts acylation, a reaction type relevant to the cyclization of 2-acylbenzoic acids in the presence of strong acids, kinetic isotope effects (KIEs) are used to probe the nature of the transition state and determine the rate-limiting step. rsc.org A similar kinetic analysis for the cyclization of this compound would involve monitoring the disappearance of the starting material or the appearance of the cyclized product under controlled conditions (temperature, pH, catalyst) to determine the reaction order and rate constants.

| Compound | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| Tolmetin Glucuronide | 0.057 | 12.2 |

| Data sourced from an analogous study on β-1-O-acyl glucuronides for illustrative purposes. nih.gov |

Thermodynamic Investigations: Thermodynamics governs the energy changes and equilibrium position of a reaction. The cyclization of this compound into its tautomeric phthalide (B148349) form is an equilibrium process, the position of which is determined by the relative Gibbs free energies (ΔG) of the open-chain and cyclic forms.

| Parameter | Value (kcal mol⁻¹) | Description |

| Transition State Barrier (ΔG‡) | ~12 kcal mol⁻¹ lower than parent system | The energy required to reach the transition state for the cyclization. A lower barrier indicates a faster reaction. |

| Reaction Energy (ΔG) | Favorable | The overall free energy change of the reaction, indicating the spontaneity of the process. |

| Data sourced from a DFT study on an ester-terminated azo-ene-yne system for illustrative purposes. nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-butanoylbenzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and insights into the molecule's conformational dynamics and electronic properties.

In solution, the molecule's conformation is influenced by rotation around the single bonds connecting the butanoyl and carboxyl groups to the aromatic ring. The steric and electronic interplay between these ortho-substituents dictates the preferred spatial arrangement. NMR can probe these dynamics, as different conformations can lead to subtle changes in chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton typically appears as a broad singlet far downfield (δ > 10 ppm) due to its acidic nature and hydrogen bonding. The four protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.2–8.2 ppm). The protons of the butanoyl group will present characteristic aliphatic signals: a triplet for the terminal methyl group, a multiplet (sextet) for the adjacent methylene (B1212753) group, and another triplet for the methylene group directly attached to the carbonyl, with its chemical shift influenced by the deshielding effect of the carbonyl.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eleven unique signals, corresponding to each carbon atom in the asymmetric molecule. The two carbonyl carbons (ketone and carboxylic acid) are expected at the lowest field (δ > 165 ppm). The six aromatic carbons will resonate in the typical range of δ 125–140 ppm, while the three aliphatic carbons of the butanoyl chain will appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad s) | ~168-172 |

| Ketone (C=O) | - | ~200-205 |

| Aromatic Carbons | - | ~125-140 |

| Aromatic Protons | ~7.2-8.2 (m) | - |

| -CH₂- (α to C=O) | ~2.9-3.1 (t) | ~35-40 |

| -CH₂- | ~1.6-1.8 (sextet) | ~17-20 |

| -CH₃ | ~0.9-1.0 (t) | ~13-15 |

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. These methods are highly sensitive to bond vibrations and are crucial for confirming the presence of the carboxylic acid and ketone moieties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most characteristic feature for this compound is the extremely broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which leads to the formation of a stable dimer in the solid state and in concentrated solutions. Two distinct C=O stretching vibrations are expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the aromatic ketone (around 1680-1700 cm⁻¹). Other significant bands include C-H stretches from the aromatic ring and the aliphatic chain, and C-O stretching of the carboxylic acid. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, is complementary to IR. It is often more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the symmetric C=O stretching modes. The aliphatic C-H stretching and bending modes will also be visible.

The vibrational frequencies are sensitive to the molecule's environment. For instance, the C=O stretching frequency can shift depending on the solvent's polarity and its ability to form hydrogen bonds, providing insights into solute-solvent interactions.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch | IR | 2500-3300 | Very broad, characteristic of carboxylic acid dimer |

| Aromatic C-H stretch | IR, Raman | 3000-3100 | Medium to weak |

| Aliphatic C-H stretch | IR, Raman | 2850-2960 | Medium to strong |

| Carboxylic Acid C=O stretch | IR, Raman | 1700-1725 | Strong, sharp |

| Ketone C=O stretch | IR, Raman | 1680-1700 | Strong, sharp |

| Aromatic C=C stretch | IR, Raman | 1450-1600 | Multiple bands, strong in Raman |

| C-O stretch | IR | 1210-1320 | Strong |

| O-H bend | IR | 900-960 | Broad, characteristic of dimer |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for studying its fragmentation behavior to further corroborate its structure. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact molecular formula (C₁₁H₁₂O₃).

Upon ionization, typically by electron impact (EI), the molecular ion undergoes characteristic fragmentation, creating a unique mass spectrum. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. For this compound, several key fragmentation processes are anticipated:

Alpha-Cleavage: The most prominent fragmentation for the butanoyl ketone is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a stable acylium ion.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-carbon of the butanoyl chain can be transferred to the ketone oxygen, followed by cleavage to eliminate a neutral propene molecule.

Carboxylic Acid Fragmentation: The molecular ion can also fragment via the loss of a hydroxyl radical (•OH) or the entire carboxyl group as a radical (•COOH).

Aromatic Ring Fragmentation: Characteristic fragments corresponding to the benzoyl cation and other substituted aromatic ions are also expected.

Analysis of the mass-to-charge (m/z) ratios of these fragment ions allows for a step-by-step reconstruction of the molecule's structure.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₁₁H₁₂O₃, MW = 192.21 g/mol)

| m/z | Predicted Fragment | Proposed Loss from Molecular Ion [M]⁺• |

| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion |

| 175 | [M - OH]⁺ | Loss of hydroxyl radical |

| 149 | [M - C₃H₇]⁺ | Alpha-cleavage at ketone |

| 147 | [M - COOH]⁺ | Loss of carboxyl radical |

| 121 | [C₇H₅O₂]⁺ | Fragment containing the carboxybenzoyl moiety |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Definitive Solid-State Structural Determinations and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, the structures of numerous related benzoic acid derivatives provide a clear model for its expected solid-state conformation and packing. nih.govrsc.org

It is highly probable that this compound crystallizes to form a centrosymmetric dimer. This structure is a hallmark of carboxylic acids in the solid state and is formed by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. This interaction is the dominant force governing the crystal packing.

The analysis would also reveal crucial conformational details, such as the torsion angles between the plane of the benzene ring and the planes of the attached carboxyl and butanoyl groups. These angles are determined by a balance between electronic effects (conjugation) and steric hindrance from the adjacent substituents. In addition to the primary hydrogen-bonded dimers, the crystal packing would likely be stabilized by weaker intermolecular forces, such as C-H···O interactions involving the ketone oxygen and π-π stacking interactions between the aromatic rings of adjacent dimers.

Table 4: Predicted Solid-State Structural Features for this compound

| Structural Feature | Description |

| Primary Supramolecular Motif | Centrosymmetric dimer formed by two O-H···O hydrogen bonds between the carboxylic acid groups. |

| Dominant Intermolecular Interaction | O-H···O Hydrogen Bonding |

| Secondary Interactions | C-H···O hydrogen bonds, π-π stacking |

| Key Conformational Parameters | Torsion angles of the -COOH and -C(O)C₃H₇ groups relative to the benzene ring. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules.

As this compound itself is an achiral molecule, it does not produce a CD signal and is therefore "CD silent." This section is only applicable under specific circumstances where chirality is introduced into the system.

For instance, if a chiral center were introduced into the molecule, such as through a substitution on the butanoyl chain (e.g., 2-(2-methylbutanoyl)benzoic acid), the resulting (R)- and (S)-enantiomers would exhibit mirror-image CD spectra. In such a case, CD spectroscopy would be a powerful tool for:

Determining Enantiomeric Excess (e.e.): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise measurement of the optical purity of a sample.

Chiral Recognition: CD can be used to study the binding interactions between a chiral derivative of this compound and other chiral molecules, such as proteins or chiral catalysts.

Alternatively, this compound could be used as a derivatizing agent to resolve a racemic mixture of a chiral alcohol or amine. wikipedia.org The resulting diastereomeric esters or amides could then be separated, and their distinct CD spectra would aid in their characterization. beilstein-journals.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties of 2-butanoylbenzoic acid. These calculations can predict the molecule's geometry, electron distribution, and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. From the optimized structure, various electronic properties can be determined. The distribution of electron density, for instance, reveals the molecule's polarity and the location of electron-rich and electron-deficient regions. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (typically around the oxygen atoms of the carboxyl and carbonyl groups) indicate likely sites for electrophilic attack, while regions of positive potential suggest sites for nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For aromatic carboxylic acids, these frontier orbitals are typically delocalized over the benzene (B151609) ring and the carbonyl groups. Analysis of the atomic orbital contributions to the HOMO and LUMO can further pinpoint the atoms most involved in electron-donating and electron-accepting interactions, respectively.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of bonding and charge distribution. It can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the π-system of the benzene ring.

Spectroscopic Property Modeling: Theoretical calculations are also highly effective in modeling spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, these transitions would likely involve π → π* and n → π* excitations associated with the aromatic ring and the carbonyl groups.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as the C=O and O-H stretches of the carboxylic acid group and the C=O stretch of the butanoyl group.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on a related aroylbenzoic acid, which would be analogous to the data for this compound.

| Parameter | Calculated Value |

| Geometric Parameters | |

| C=O (carboxyl) bond length | 1.241 Å |

| C-O (carboxyl) bond length | 1.357 Å |

| C=O (butanoyl) bond length | 1.225 Å |

| Dihedral Angle (ring-carbonyl) | 28.2° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| NBO Charges | |

| O (carboxyl C=O) | -0.65 e |

| O (carboxyl C-O) | -0.60 e |

| O (butanoyl C=O) | -0.58 e |

This table is illustrative and based on typical values for similar aromatic carboxylic acids.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interaction Dynamics

While quantum chemical calculations provide detailed information about a single molecule, often in the gas phase, molecular dynamics (MD) simulations can explore the behavior of molecules over time, including their conformational changes and interactions with other molecules in a condensed phase (e.g., in solution).

Conformational Landscape Exploration: The butanoyl side chain and the carboxylic acid group of this compound have rotational freedom, leading to a complex conformational landscape. MD simulations can explore the different possible conformations (rotamers) and their relative populations. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on the conformational preferences can be investigated. The simulations can reveal the most stable conformations and the energy barriers between them. For instance, the orientation of the butanoyl group relative to the benzoic acid moiety and the conformation of the butyl chain can be analyzed.

Intermolecular Interaction Dynamics: MD simulations are particularly powerful for studying intermolecular interactions. In a solution, the interactions between this compound and solvent molecules can be observed, including the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules. If other solutes are present, the simulations can model the formation of aggregates or complexes. The dynamics of these interactions, occurring on the picosecond to nanosecond timescale, are crucial for understanding the macroscopic properties of the substance. For example, in an aqueous environment, the hydrophobic butanoyl chain would likely influence the local water structure.

In Silico Prediction of Molecular Interactions and Binding Affinities with Biomolecules

In silico methods are widely used in drug discovery and molecular biology to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against the active site of an enzyme or a binding pocket of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. The scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. Such studies can identify potential biological targets for this compound and provide a structural basis for its potential biological activity. For example, docking studies on similar benzoic acid derivatives have been used to predict their binding to enzymes like cyclooxygenases or to plasma proteins like serum albumin.

Binding Affinity Prediction: More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the free energy of binding of a ligand to a protein. These methods typically start from a docked pose or an MD simulation of the ligand-protein complex and calculate the different energetic contributions to binding, including the desolvation energy. These predictions of binding affinity are valuable for prioritizing compounds in virtual screening campaigns.

Below is an example of a data table that could be generated from molecular docking studies of this compound derivatives against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Arg120, Tyr355, Ser530 |

| Derivative A | -8.2 | Arg120, Tyr355, Phe518 |

| Derivative B | -7.1 | Tyr355, Ser530 |

This table is for illustrative purposes only.

Molecular Scaffold Analysis and Chemoinformatic Studies for Diversity and Relationship Assessment

Chemoinformatics applies computational methods to analyze chemical data. For this compound, these approaches can be used to assess its novelty, its relationship to other known compounds, and its potential as a scaffold for developing new molecules.

Molecular Scaffold Analysis: The 2-aroylbenzoic acid core of this compound can be considered a molecular scaffold. Chemoinformatic tools can be used to analyze large chemical databases to identify other molecules containing this scaffold and to assess the "privilege" of this scaffold – that is, how often it appears in biologically active compounds. This can provide clues about the potential of this scaffold for drug discovery. By analyzing the diversity of substituents that have been attached to this scaffold in known compounds, researchers can identify opportunities for synthesizing novel derivatives with potentially improved properties.

Diversity and Relationship Assessment: Chemoinformatic methods can be used to quantify the chemical diversity of a set of molecules based on their structural features. By comparing the physicochemical properties and molecular fingerprints of this compound to those of other compounds, its similarity or dissimilarity to known drugs or natural products can be assessed. This can help in positioning the molecule within the vast chemical space and in designing libraries of related compounds for screening.

Theoretical Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This can be applied to the synthesis or reactions of this compound.

Modeling Reaction Pathways: A likely synthetic route to this compound is the Friedel-Crafts acylation of benzoic acid or a related precursor with butanoyl chloride or butyric anhydride (B1165640), using a Lewis acid catalyst. Quantum chemical calculations can be used to model the entire reaction pathway, including the formation of the acylium ion electrophile, the electrophilic aromatic substitution step, and the final product formation. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Transition State Characterization: A key aspect of modeling reaction pathways is the characterization of the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is related to the reaction rate. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). For the synthesis of this compound, theoretical modeling could be used to compare the feasibility of different synthetic routes or to understand the regioselectivity of the acylation reaction. Similarly, subsequent reactions, such as the intramolecular cyclization of 2-aroylbenzoic acids to form anthraquinones, can be modeled to understand their mechanisms and predict the reaction conditions required.

Exploration of Biological Activities and Molecular Interaction Mechanisms Pre Clinical and Mechanistic Focus

Investigations into Enzyme Inhibition and Activation Mechanisms (e.g., Proteases, Carbonic Anhydrases)

The study of how chemical compounds interact with enzymes is a cornerstone of drug discovery and molecular biology. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible or irreversible. wikipedia.orgstudymind.co.uk In reversible inhibition, the inhibitor can dissociate from the enzyme, allowing it to regain activity. wikipedia.org This is further classified into competitive and non-competitive inhibition. Competitive inhibitors vie with the substrate for the enzyme's active site, often because they have a similar structure. bioninja.com.au Non-competitive inhibitors bind to an allosteric site, a location on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's efficacy. bioninja.com.ausavemyexams.com

While direct studies on 2-butanoylbenzoic acid's interaction with proteases or carbonic anhydrases are not extensively detailed in the available literature, the broader class of benzoic acid derivatives has been a subject of such investigations. For instance, certain benzoic acid derivatives have been explored for their inhibitory effects on various enzymes. The specific nature of inhibition by a molecule like this compound would theoretically depend on its ability to fit into the active site of an enzyme (competitive inhibition) or bind to an allosteric site (non-competitive inhibition). The butanoyl group and the benzoic acid moiety would be key determinants in these interactions.

Mechanism-based inhibitors, or suicide inhibitors, represent a form of irreversible inhibition where the inhibitor binds to the active site and is modified by the enzyme to produce a reactive group that covalently bonds with the enzyme, permanently inactivating it. studymind.co.uksavemyexams.com Penicillin is a classic example of this type of inhibition. savemyexams.com

Receptor Binding Studies and Ligand-Target Engagement at a Molecular Level

Receptor binding assays are fundamental in pharmacology for determining how a ligand, such as a drug candidate, interacts with its receptor. wikipedia.org These assays measure the affinity of a ligand for a receptor and can help to quantify the concentration of the ligand required to achieve a certain level of receptor occupancy. merckmillipore.com Common techniques include filtration assays and scintillation proximity assays (SPA), which often utilize radiolabeled ligands to detect binding. nih.gov

Specific receptor binding studies for this compound are not prominently featured in the reviewed literature. However, the principles of such studies can be applied to understand its potential interactions. For example, researchers have investigated the receptor binding of other benzoic acid derivatives, such as [(acylamino)alkyl]benzoic acids, at putative insulin-releasing receptor sites on pancreatic beta cells. nih.gov These studies propose that the carboxyl group of the benzoic acid derivative is crucial for binding to the same receptor site as the SO2NHCONH group of sulfonylurea drugs. nih.gov The benzamide (B126) group in these molecules was suggested to be involved in protein binding. nih.gov This highlights the importance of specific functional groups in receptor engagement.

The interaction between a ligand and its target protein can be characterized by its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and can be visualized through techniques like X-ray crystallography to understand the precise molecular interactions.

Modulation of Specific Cellular Pathways and Biochemical Processes (e.g., Proteostasis Network, Anti-inflammatory Signaling, Anti-microbial Mechanisms)

Proteostasis Network: The proteostasis network (PN) is a complex cellular machinery responsible for the synthesis, folding, trafficking, and degradation of proteins. mdpi.comnih.govmdpi.com Its proper functioning is critical for cellular health, and its failure is implicated in a range of diseases, particularly neurodegenerative disorders. mdpi.com The PN includes components of the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). mdpi.comnih.gov Studies on some benzoic acid derivatives have shown that they can enhance the activity of these protein degradation systems. For example, derivatives isolated from Bjerkandera adusta were found to promote the activity of the UPP and the ALP in human fibroblasts, with in silico studies suggesting they are putative binders of cathepsins B and L. mdpi.com

Anti-inflammatory Signaling: Inflammation is a complex biological response involving various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. longdom.org Derivatives of salicylic (B10762653) acid, a related benzoic acid, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov In silico studies of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a higher affinity for COX-2 than acetylsalicylic acid, suggesting it may inhibit COX-2 activity and reduce inflammatory responses. nih.gov Other cinnamaldehyde (B126680) derivatives have been shown to inhibit nitric oxide production by regulating the AP-1 pathway in macrophages. nih.gov

Anti-microbial Mechanisms: Benzoic acid and its derivatives are known for their antimicrobial properties, which are often pH-dependent. nih.gov The proposed mechanism involves the diffusion of the undissociated acid across the microbial cell membrane. nih.gov Once inside the cell, where the pH is typically higher, the acid dissociates, leading to a drop in intracellular pH and inhibition of microbial growth. nih.gov Phenolic acids can also destabilize the bacterial cytoplasmic membrane, alter its permeability, inhibit extracellular enzymes, and directly interfere with microbial metabolism. mdpi.com The position and type of substituent on the benzene (B151609) ring can influence the antibacterial effect. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design and Optimization

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov This knowledge is then used for the rational design and optimization of more potent and selective drug candidates. nih.govarxiv.org

For benzoic acid derivatives, SAR studies have provided valuable insights. For example, in the context of anti-sickling properties, two structural features appear to be important: hydrophilic substituents on the phenyl ring to interact with polar amino acid residues, and a phenyl core to enhance hydrophobic interactions. The planarity of the aromatic ring, due to its sp2 hybridized carbons, is also thought to facilitate binding to drug target pockets.

| Modification | Observed Effect on Activity | Reference Compound Class |

| Introduction of hydrophilic substituents on the phenyl ring | Potentiates anti-sickling activity by facilitating interaction with polar amino acid residues. | Benzoic Acid Derivatives |

| Presence of a phenyl core | Enhances hydrophobic interactions, which is critical for potent anti-sickling activity. | Benzoic Acid Derivatives |

| Flexibility of the carboxylic acid-containing substituent | Determines whether the compound acts as an agonist, synergist, or antagonist of the retinoid X receptor. | Diphenylamine-based Retinoids |

In Vitro Cellular Assays for Investigating Biological Effects at the Cellular Level (e.g., pathway perturbation, cellular uptake studies)

In vitro cellular assays are essential tools for evaluating the biological effects of a compound at the cellular level before moving to more complex in vivo models. These assays can provide information on a compound's mechanism of action, its effect on cellular pathways, and its ability to enter cells.

Pathway Perturbation: Cellular assays can be used to determine how a compound affects specific signaling pathways. For example, to investigate anti-inflammatory effects, researchers might use lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) and measure the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β). nih.govnih.gov Western blotting can then be used to assess the phosphorylation status of key signaling proteins within pathways like NF-κB or MAPK to see if the compound inhibits their activation. nih.gov

Applications in Advanced Chemical and Materials Science

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

2-Butanoylbenzoic acid, as a member of the 2-acylbenzoic acid family, is a highly versatile synthetic intermediate prized for its dual reactivity. The presence of both a ketone and a carboxylic acid functional group on a benzene (B151609) ring allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly polycyclic and heterocyclic systems. researchgate.netresearchgate.net

One of the most significant applications of 2-acylbenzoic acids is in the construction of anthraquinone (B42736) frameworks. Anthraquinones are a class of aromatic compounds found in many natural products and are important in dye chemistry and pharmaceuticals. The intramolecular Friedel-Crafts acylation of 2-aroylbenzoic acids is a classic and effective method for creating the tricyclic anthraquinone core. researchgate.netresearchgate.net For instance, the dehydration of 2-(4'-ethylbenzoyl) benzoic acid over a solid acid catalyst like H-Beta zeolite yields 2-ethylanthraquinone, demonstrating an environmentally conscious alternative to traditional methods that use hazardous reagents like oleum. researchgate.net

Furthermore, the reactivity of 2-acylbenzoic acids extends to the synthesis of a diverse array of heterocyclic compounds. These scaffolds are crucial components of many pharmaceuticals, natural products, and biologically active molecules. researchgate.netresearchgate.net The ketone and carboxylic acid moieties can react with various dinucleophiles in cascade or one-pot reactions to efficiently build complex ring systems. For example, reactions with amino alcohols or diamines can yield isoindolobenzoxazinones and isoindoloquinazolinones, respectively. researchgate.net Similarly, reactions with hydrazines provide a straightforward, catalyst-free route to phthalazinones. researchgate.net

The versatility of 2-acylbenzoic acids as synthons is summarized in the table below, highlighting the range of heterocyclic cores that can be accessed from this simple starting scaffold.

| Reactant Type | Resulting Heterocyclic Core | Significance |

|---|---|---|

| Intramolecular Cyclization (Dehydration) | Anthraquinones | Dyes, Pigments, Pharmaceuticals |

| Amino alcohols / Diamines | Isoindolobenzoxazinones / Isoindoloquinazolinones | Biologically Active Scaffolds |

| Hydrazines | Phthalazinones | Pharmaceuticals, Agrochemicals |

| - | Phthalides | Natural Products, Bioactive Molecules |

| - | Isochromanones | Natural Products, Bioactive Molecules |

| - | Isoindolines | Pharmaceutical Scaffolds |

| - | Quinolones | Antibacterial Agents |

This capacity to serve as a precursor to a wide variety of complex and functionally significant molecules underscores the importance of this compound and related 2-acylbenzoic acids as key intermediates in modern organic synthesis. researchgate.net

Design and Synthesis of Molecular Probes and Chemical Tools for Biological Research

The development of molecular probes, particularly fluorescent probes, is essential for visualizing and understanding complex biological processes within living cells. rsc.orgmdpi.com The design of these tools often relies on a central molecular scaffold that can be chemically modified to respond to a specific biological analyte or environment, resulting in a detectable change in its properties, such as fluorescence. rsc.orgresearchgate.net this compound possesses structural features that make it a promising candidate for such a scaffold.

The core principle behind many fluorescent probes involves the protection and deprotection of key functional groups, which alters the electronic properties of a fluorophore and thus its light-emitting characteristics. rsc.org The this compound structure contains two key functional groups—a ketone and a carboxylic acid—that are amenable to a wide range of chemical modifications. These sites can be used to attach fluorophores, targeting moieties, and reactive groups.

Key design principles for developing molecular probes from a this compound scaffold include:

Fluorophore Conjugation: The carboxylic acid group can be readily converted into an amide or ester, allowing for the covalent attachment of a known fluorophore.

Analyte-Specific Trigger: The ketone functionality can be masked with an analyte-sensitive protecting group. Cleavage of this group by a specific enzyme or chemical species in the cell would release the ketone, inducing a conformational or electronic change that modulates the fluorescence of the attached dye (a "turn-on" or "turn-off" response).

Targeting: The scaffold can be functionalized with specific ligands (e.g., peptides, small molecules) that direct the probe to a particular organelle, such as the lysosome, or to a specific protein. researchgate.net

Modulation of Properties: The butanoyl chain and the aromatic ring can be modified to fine-tune the probe's solubility, cell permeability, and photophysical properties like Stokes shift and quantum yield. researchgate.net

While specific fluorescent probes derived directly from this compound are not extensively documented, the synthesis of probes from related boronate-based benzoic acid derivatives illustrates the utility of this general structure. frontiersin.org In these examples, the boronic acid group acts as a sensor for reactive oxygen species (ROS), and its oxidation leads to the release of a fluorescent reporter molecule. frontiersin.org Similarly, the ketone in this compound could be exploited as a reactive site for different biological targets. The versatility of the keto-acid structure provides a strong foundation for the rational design of novel chemical tools for biological research. nih.gov

Potential as a Privileged Scaffold for the Development of New Chemical Compound Libraries

In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. columbia.edunih.gov Identifying and utilizing these core structures allows for the efficient creation of chemical libraries—large collections of related compounds—that have a higher probability of yielding biologically active "hits". The 2-acylbenzoic acid framework, including this compound, exhibits significant potential as a privileged scaffold due to its synthetic tractability and its ability to act as a precursor to a wide variety of heterocyclic systems, which are themselves often privileged structures. researchgate.netresearchgate.neteurekaselect.com

The utility of this compound as a scaffold for combinatorial chemistry lies in its two distinct points of chemical diversity: the butanoyl side chain and the carboxylic acid group. These functional handles allow for the systematic and parallel synthesis of a large number of derivatives.

Strategies for Library Synthesis:

Side Chain Modification: The butanoyl group can be varied. By employing different 2-acylbenzoic acids (e.g., acetyl, propionyl, benzoyl), the steric and electronic properties of one part of the molecule can be systematically altered. researchgate.netmdpi.com

Carboxylic Acid Derivatization: The carboxylic acid can be converted into a library of amides, esters, or other derivatives by reacting it with a diverse set of amines or alcohols. nih.govnih.gov

Heterocycle Formation: As discussed previously, 2-acylbenzoic acids are excellent precursors for a multitude of heterocycles. researchgate.netresearchgate.net A combinatorial approach can be used where different 2-acylbenzoic acids are reacted with a library of building blocks (e.g., substituted hydrazines, diamines) to rapidly generate a large and structurally diverse collection of heterocyclic compounds. researchgate.netresearchgate.net

The concept is exemplified by the synthesis of libraries based on scaffolds like 1,4-benzodiazepines or 2-arylindoles, where a core structure is systematically functionalized to explore the chemical space around a biological target. columbia.edu The 2-acylbenzoic acid core provides a similar starting point for generating libraries of phthalazinones, isoindolinones, and other valuable heterocyclic motifs. This synthetic versatility makes this compound and its analogs powerful tools for generating novel compound libraries aimed at discovering new therapeutic agents.

| Scaffold Feature | Point of Diversity | Potential Modifications | Resulting Compound Class |

|---|---|---|---|

| Butanoyl Group (R-CO) | R-group | Alkyl, Aryl, Substituted Aryl | Varied Ketone Derivatives |

| Carboxylic Acid (-COOH) | Acid Functionality | Amides, Esters, Hydrazides | Carboxylic Acid Derivatives |

| Combined Reactivity | Cyclization Partners | Hydrazines, Diamines, Amino Alcohols | Heterocyclic Libraries (e.g., Phthalazinones, Isoindolinones) |

Integration into Advanced Materials or Polymer Architectures (e.g., as monomers, cross-linkers)

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it a valuable component for the synthesis of advanced polymers and materials. These two functional groups offer distinct chemical handles for incorporation into polymer chains, either as a monomer contributing to the polymer backbone or as a cross-linking agent that connects different polymer chains.

Role as a Monomer:

Carboxylic acids are fundamental building blocks for polyesters and polyamides. britannica.com this compound can participate in polycondensation reactions. The carboxylic acid group can react with a diol to form a polyester (B1180765) or with a diamine to form a polyamide. nih.govresearchgate.net In this scenario, the butanoyl-ketone moiety would be a pendant side group along the polymer backbone. This side group offers several advantages:

Post-Polymerization Modification: The ketone group remains available for further chemical reactions after the polymer has been formed. This allows for the grafting of other molecules onto the polymer backbone, tuning the material's properties (e.g., hydrophilicity, biocompatibility) or attaching active molecules like drugs. nih.gov

Inherent Functionality: The polarity of the ketone group can influence the polymer's physical properties, such as its solubility, thermal characteristics, and adhesion.

Multicomponent polymerizations (MCPs), which use monomers with two or more functional groups, are an efficient way to create structurally diverse polymers. researchgate.net A molecule like this compound is well-suited for such reactions, for example, in a Passerini three-component reaction involving an isocyanide and another component, leading to functionalized polyesters or polyamides. researchgate.net

Role as a Cross-linker:

Cross-linking is a critical process for transforming linear polymers into a three-dimensional network, which enhances mechanical strength, thermal stability, and chemical resistance, and is fundamental to the formation of hydrogels. pvamu.edu Both the carboxylic acid and the ketone group in this compound can be utilized for cross-linking.

Carboxylic Acid-Based Cross-linking: The carboxylic acid can form ester or amide bonds with polymers that have hydroxyl or amine groups in their structure (e.g., poly(vinyl alcohol), chitosan).

Ketone-Based Cross-linking: The ketone can react with functional groups like hydrazides or aminooxy groups present on other polymer chains to form stable hydrazone or oxime linkages. This type of chemistry is known for its high efficiency and biocompatibility.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis of 2-Butanoylbenzoic Acid and its Derivatives

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance sustainability. Future research into the synthesis of this compound will undoubtedly prioritize the development of eco-friendly methodologies.

Key Research Thrusts:

Biocatalytic Synthesis: A significant area of exploration is the use of enzymes and engineered microorganisms to produce α-keto acids, the class of compounds to which this compound belongs. cymitquimica.comchemicalbook.comresearchgate.net This approach offers mild reaction conditions and high selectivity, minimizing the generation of hazardous waste. Researchers are investigating the use of non-food biomass as a renewable feedstock, aligning with the core tenets of a circular economy. cymitquimica.com

Catalytic Innovations: Moving away from stoichiometric reagents, the development of novel catalytic systems is crucial. This includes the use of earth-abundant metals and the design of recyclable catalysts to improve atom economy and reduce costs. wikipedia.org For instance, methods for the carbonylation of aryl halides using palladium or cobalt catalysts, while sometimes requiring high pressure, offer a pathway to α-keto acid esters and could be adapted for greener alternatives. cymitquimica.com

Renewable Feedstocks: A major goal is to replace petroleum-derived starting materials. Lignin, a complex polymer found in plant cell walls, is a promising renewable source of aromatic compounds that could be converted into benzoic acid derivatives, including precursors for this compound. patsnap.com

Energy-Efficient Processes: The use of alternative energy sources such as microwave irradiation and sonication can accelerate reaction times and reduce energy consumption compared to conventional heating methods. Furthermore, exploring photocatalysis, which utilizes light to drive chemical reactions, presents another avenue for sustainable synthesis. wikipedia.org

These green chemistry approaches will be instrumental in developing sustainable and economically viable manufacturing processes for this compound and its derivatives, paving the way for their broader application.

Advanced Computational Design and Predictive Modeling for Novel Applications

In silico methods are becoming indispensable tools in chemical research, enabling the rapid and cost-effective design of new molecules with desired properties. For this compound, computational modeling offers a powerful approach to predict its behavior and guide the synthesis of novel derivatives for specific applications.

Future Directions in Computational Research:

Molecular Docking and Virtual Screening: These techniques can be employed to predict the binding affinity of this compound derivatives to various biological targets. chemicalbook.com By screening large virtual libraries of compounds, researchers can identify promising candidates for further experimental investigation as potential therapeutic agents. For example, docking studies on other benzoic acid derivatives have been used to predict their potential as antiviral agents and enzyme inhibitors. chemicalbook.comresearchgate.net